

Application Notes and Protocols:

Benzothiophene Derivatives as Kinase Inhibitors

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Compound of Interest

Benzo[b]thiophene-3-aceticacid,

5-bromo
Cat. No.:

B1266342

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These application notes provide a comprehensive overview of the role of benzothiophene derivatives as potent kinase inhibitors. This document details their therapeutic potential, summarizes inhibitory activities, and provides standardized protocols for their evaluation.

Introduction

Benzothiophene, a bicyclic aromatic compound containing a thiophene ring fused to a benzene ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have emerged as a significant class of kinase inhibitors, demonstrating therapeutic potential in oncology and other diseases driven by aberrant kinase signaling. The rigid structure and potential for diverse functionalization of the benzothiophene core allow for the design of potent and selective inhibitors against a range of protein kinases.

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have become a cornerstone of targeted therapy. Benzothiophene-based compounds have shown promise in targeting several key kinases involved in cell proliferation, angiogenesis, and cell cycle regulation.

Featured Benzothiophene Derivatives and their Kinase Targets



Recent research has highlighted several benzothiophene derivatives with significant inhibitory activity against various kinases. These compounds often feature substitutions that enhance their binding affinity and selectivity.

Multi-Kinase Inhibitors

A notable trend is the development of multi-targeted benzothiophene derivatives, which can simultaneously inhibit several kinases. This polypharmacology can be advantageous in overcoming drug resistance and targeting complex diseases. For instance, 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors.[1][2] One promising compound, a 5-hydroxybenzothiophene hydrazide derivative (16b), has demonstrated potent inhibition against a panel of kinases.[1][2][3]

Specific Kinase Targets

Benzothiophene derivatives have been successfully designed to target specific kinase families:

- Aurora Kinases: Novel benzothiophene-3-carboxamides act as highly potent inhibitors of Aurora kinases A and B, which are key regulators of cell division.[4]
- VEGFR and EGFR: Ureido benzothiophenes have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both crucial in tumor angiogenesis and proliferation.[5] Thiophene-based derivatives have also shown potent dual inhibitory activity against EGFR and HER2.[6]
- DYRK1A and DYRK1B: Benzothiophene scaffolds have been utilized to develop narrowspectrum dual inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B.[7]
- MAPK-activated protein kinase 2 (MK2): Potent benzothiophene inhibitors of MK2 have been identified, with crystallographic data confirming their binding mode.[8][9]
- STAT3: Benzo[b]thiophene 1,1-dioxide derivatives have been evaluated as potent inhibitors of Signal Transducer and Activator of Transcription 3.[10][11]

Quantitative Data Summary



The inhibitory activity of various benzothiophene derivatives against their target kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Compound Class	Derivative Example	Target Kinase(s)	IC50 (nM)	Reference
5- Hydroxybenzothi ophene	Hydrazide derivative (16b)	Clk4	11	[1][3]
DRAK1	87	[1][3]	_	
Haspin	125.7	[1][3]	_	
Clk1	163	[1][3]	_	
Dyrk1B	284	[1][3]	_	
Dyrk1A	353.3	[1][3]		
Benzothiophene- 3-carboxamide	Compound 36	Aurora Kinase A/B	Not specified, but in the nanomolar range	[4]
Ureido Benzothiophene	Compound 6q	VEGFR-2 / EGFR	Not specified in nM	[5]
Thiophene-3-carboxamide	Compound 14d	VEGFR-2	191.1	[12]
Thieno[2,3-d][1] [4][5]triazine	Compound 21a	EGFR	0.47	[6]
HER2	0.14	[6]		
Benzo[b]thiophe ne 1,1-dioxide	Compound 8b	STAT3	Not specified in nM	[10][11]

Signaling Pathways and Experimental Workflows

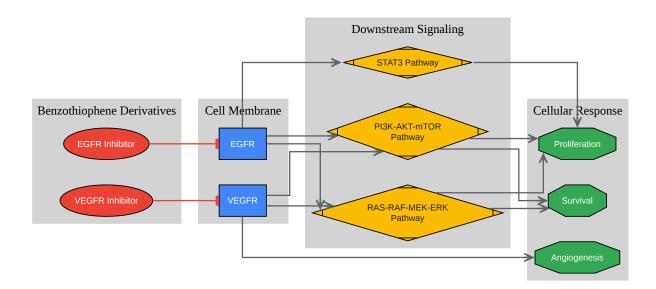




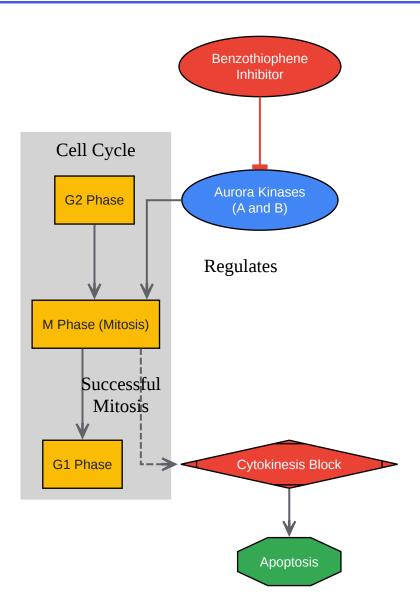


The following diagrams illustrate key signaling pathways targeted by benzothiophene derivatives and a general workflow for their evaluation.

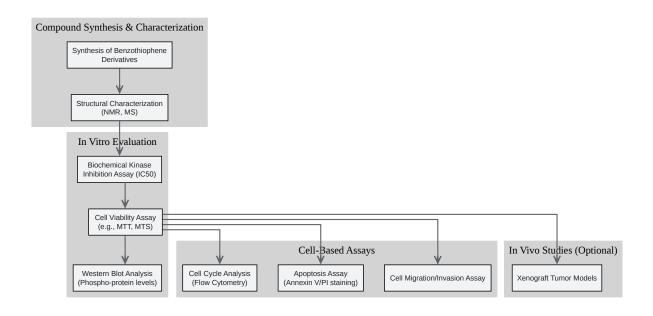












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